Ethyl 3,4-dimethylbenzoylformate
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Overview
Description
Ethyl 3,4-dimethylbenzoylformate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzoylformate structure, which includes an ethyl ester group and two methyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethylbenzoylformate can be synthesized through various organic reactions. One common method involves the esterification of 3,4-dimethylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethylbenzoylformate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 3,4-dimethylbenzoylformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates and the transfer of functional groups, leading to the formation of new products .
Comparison with Similar Compounds
Ethyl 3,4-dimethylbenzoylformate can be compared to other benzoylformate derivatives, such as:
Ethyl benzoylformate: Lacks the methyl groups on the benzene ring, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
3,4-Dimethylbenzoylformic acid: The carboxylic acid form, which can be converted to the ester through esterification reactions.
This compound is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical behavior and reactivity in various reactions .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGERUSYBAJJOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374509 |
Source
|
Record name | Ethyl 3,4-dimethylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-32-7 |
Source
|
Record name | Ethyl 3,4-dimethylbenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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